

# Z-Gly-Gly-Arg-AMC acetate storage and stability

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## Compound of Interest

Compound Name: **Z-Gly-Gly-Arg-AMC acetate**

Cat. No.: **B8068978**

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## Application Notes: Z-Gly-Gly-Arg-AMC Acetate

For Researchers, Scientists, and Drug Development Professionals

## Product Description

**Z-Gly-Gly-Arg-AMC acetate** is a sensitive fluorogenic substrate used for assaying the activity of a variety of serine proteases. It is particularly well-suited for measuring the activity of enzymes such as thrombin, urokinase, trypsin, and tissue-type plasminogen activator[1][2][3][4]. The substrate consists of the tripeptide Gly-Gly-Arg conjugated to 7-amino-4-methylcoumarin (AMC), with a benzyloxycarbonyl (Z) group protecting the N-terminus[5]. Enzymatic cleavage of the bond between arginine and AMC releases the highly fluorescent AMC moiety, which can be monitored in real-time to determine enzyme kinetics. The increase in fluorescence intensity is directly proportional to the enzymatic activity[5].

## Storage and Stability

Proper storage and handling are critical to maintain the integrity and performance of **Z-Gly-Gly-Arg-AMC acetate**. The compound is supplied as a lyophilized powder and should be handled with care to prevent degradation.

**2.1 Lyophilized Powder** The solid form of the substrate is stable for extended periods when stored under the correct conditions. To ensure maximum shelf-life, the lyophilized powder should be stored in a dark, desiccated environment.

2.2 Reconstituted Solutions Once reconstituted, the substrate is less stable and susceptible to degradation. Stock solutions should be prepared in an appropriate solvent, such as DMSO. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing[1][6][7]. Working solutions should be prepared fresh from the stock solution for each experiment[1][8].

Table 1: Recommended Storage Conditions and Stability

Form	Storage Temperature	Duration	Additional Notes
Lyophilized Powder	-20°C	Up to 36 months[6][8]	Keep desiccated and protected from light[6].
Stock Solution (in DMSO)	-20°C	Up to 1 month[6][7]	Aliquot to avoid repeated freeze-thaw cycles[1][6].
Stock Solution (in DMSO)	-80°C	Up to 6 months[7]	Aliquot to avoid repeated freeze-thaw cycles[1]. Store in the dark[1].
Working Solution (in Buffer)	Room Temperature / 4°C	Use immediately[1]	Solutions are unstable; prepare fresh before use[1][8].

## Protocols

### Preparation of Stock and Working Solutions

Materials:

- **Z-Gly-Gly-Arg-AMC acetate** (lyophilized powder)
- Anhydrous DMSO
- Assay Buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 0.1% BSA)[1]

- Sterile, low-protein binding microcentrifuge tubes

Procedure:

- Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution: Prepare a stock solution, typically at 10 mM, by dissolving the powder in anhydrous DMSO[1]. Briefly vortex to ensure the peptide is fully dissolved. If solubility is an issue, the tube may be warmed to 37°C and sonicated briefly[7].
- Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-protein binding tubes.
- Storage: Store the aliquots at -20°C or -80°C, protected from light[1][7].
- Working Solution Preparation: On the day of the experiment, thaw one aliquot of the stock solution. Dilute the stock solution to the desired final concentration (e.g., 10-50  $\mu$ M) using the appropriate assay buffer[1]. The working solution should be prepared fresh and used immediately[1].

## General Protease Activity Assay Protocol

This protocol provides a general framework for measuring protease activity using a 96-well or 384-well plate format. Optimization may be required depending on the specific enzyme and experimental conditions.

Materials:

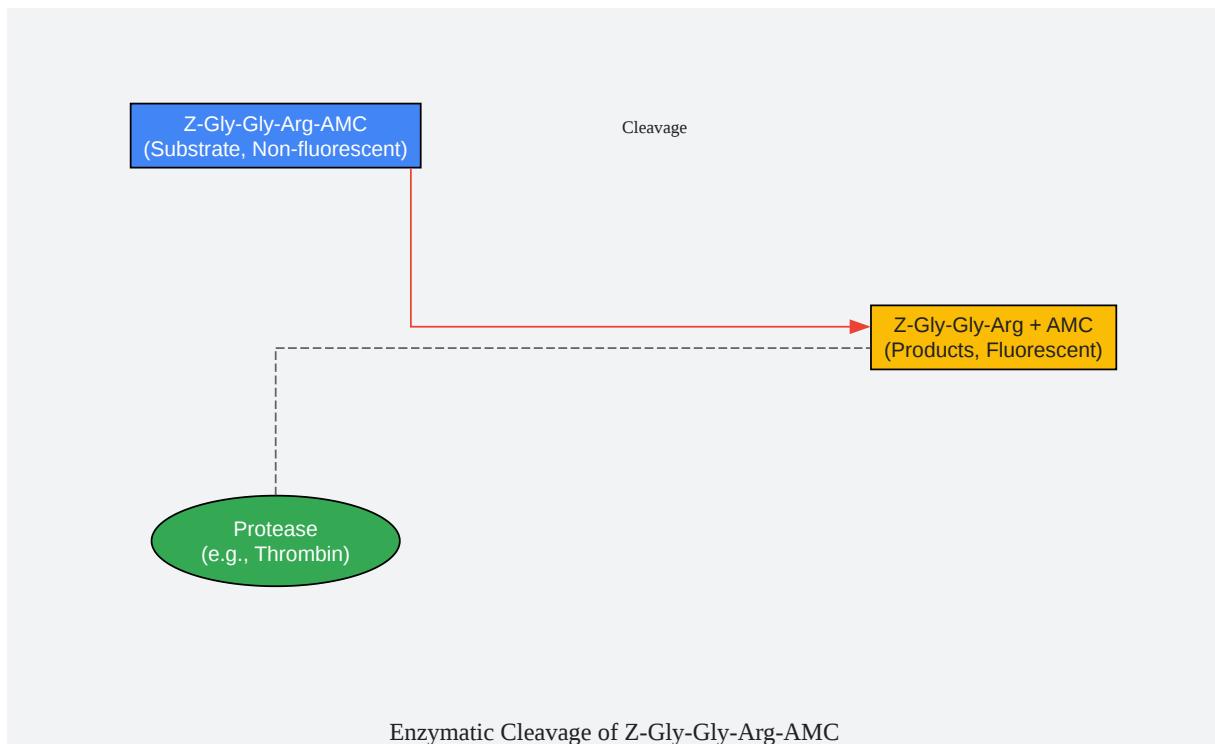
- Enzyme of interest (e.g., Thrombin)
- Test compounds (inhibitors or activators)
- **Z-Gly-Gly-Arg-AMC acetate** working solution
- Assay Buffer
- Black, flat-bottom 96-well or 384-well microplate

- Fluorescence plate reader

#### Procedure:

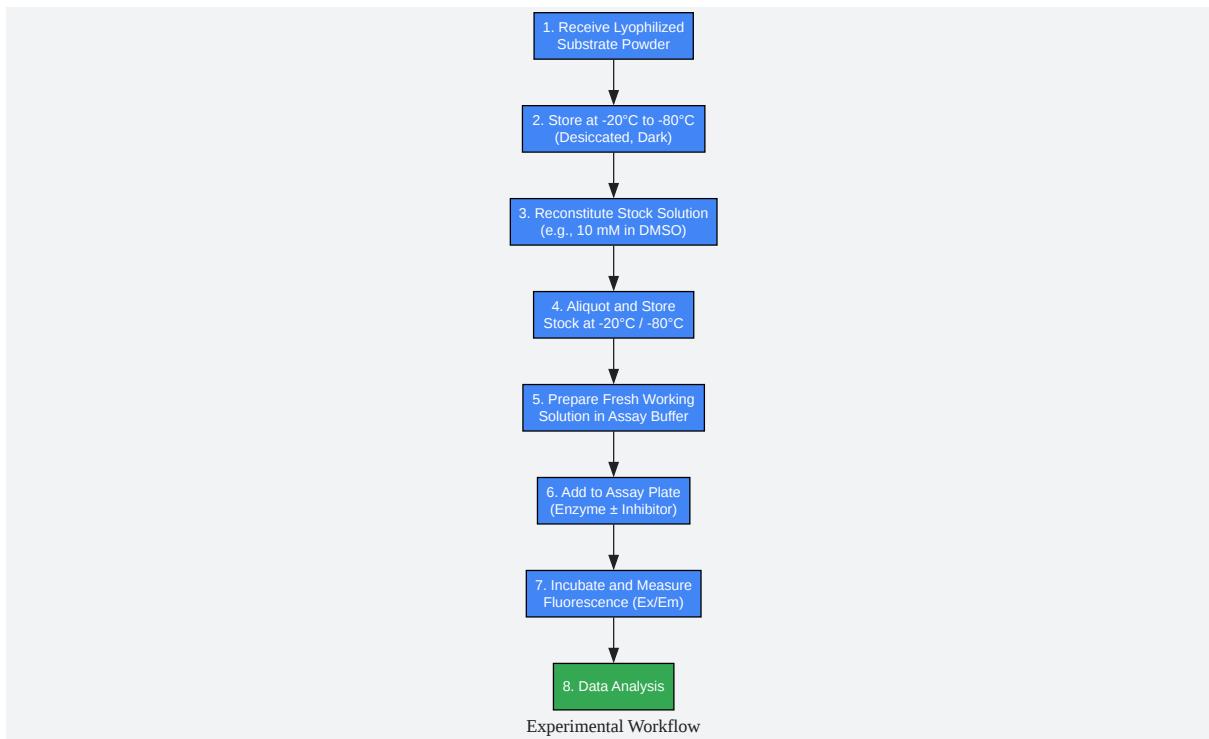
- Assay Plate Preparation: Add assay buffer and the test compound (or vehicle control) to the wells of the microplate.
- Enzyme Addition: Add the enzyme to each well to initiate the reaction. The final volume should be kept consistent across all wells.
- Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compounds for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C)[1].
- Reaction Initiation: Add the **Z-Gly-Gly-Arg-AMC acetate** working solution to all wells to start the enzymatic reaction.
- Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 3 minutes for 30 minutes) [1].
  - Excitation Wavelength: 360-390 nm[1][2]
  - Emission Wavelength: 460-480 nm[1][2]
- Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Compare the rates of reaction in the presence of test compounds to the vehicle control to determine their effect on enzyme activity.

## Visualizations



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Caption: Enzymatic cleavage of Z-GGR-AMC releases fluorescent AMC.



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Caption: Workflow for handling and use of Z-GGR-AMC acetate.

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